
2-Fluoro-1-methyl-3-(methylsulfanyl)benzene
Overview
Description
“2-Fluoro-1-methyl-3-(methylsulfanyl)benzene” is a chemical compound with the molecular formula C8H9FS. It has a molecular weight of 156.22 . The IUPAC name for this compound is 2-fluoro-1-methyl-3-(methylsulfanyl)benzene .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-1-methyl-3-(methylsulfanyl)benzene” consists of a benzene ring substituted with a fluorine atom, a methyl group, and a methylsulfanyl group . The InChI code for this compound is 1S/C8H9FS/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 .Scientific Research Applications
Synthesis of Complex Molecules
Research on 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene has primarily focused on its role as an intermediate in the synthesis of complex molecules. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, has been developed. This synthesis involves cross-coupling reactions and diazotization processes that highlight the potential of using 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene derivatives in pharmaceutical manufacturing due to their ability to undergo various chemical transformations (Qiu, Gu, Zhang, & Xu, 2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt].
Supramolecular Chemistry
Benzene derivatives, including those similar to 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene, have been utilized as building blocks in supramolecular chemistry. Benzene-1,3,5-tricarboxamide (BTA) structures, for instance, demonstrate the importance of benzene derivatives in the self-assembly of nanometer-sized structures. These structures have applications ranging from nanotechnology and polymer processing to biomedical applications, underscoring the versatile role of benzene derivatives in advancing materials science (Cantekin, de Greef, & Palmans, 2012)[https://consensus.app/papers/benzene135tricarboxamide-versatile-ordering-moiety-cantekin/7789f339ab9b5b6fb3ea5af3356c43e3/?utm_source=chatgpt].
Biomedical Imaging
Amyloid imaging in Alzheimer's disease research has explored the use of benzene derivatives as radioligands. These compounds, including derivatives of 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene, have been studied for their ability to bind to amyloid plaques in the brain, offering insights into the progression of Alzheimer's disease and facilitating early detection and evaluation of anti-amyloid therapies (Nordberg, 2007)[https://consensus.app/papers/amyloid-imaging-alzheimers-disease-nordberg/d205739a52945af5bf3cfc3cfc17f3ae/?utm_source=chatgpt].
Antimicrobial Applications
Research into monoterpenes like p-Cymene, which shares structural similarities with 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene, has highlighted their antimicrobial potential. These compounds are found in over 100 plant species and exhibit a range of biological activities including antimicrobial effects. This suggests that derivatives of 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene could also find applications in developing new antimicrobial agents (Marchese et al., 2017)[https://consensus.app/papers/update-monoterpenes-antimicrobial-agents-focus-pcymene-marchese/87dbde1534be5e74bc1f38a2a268dcd5/?utm_source=chatgpt].
Environmental Applications
The environmental biodegradability of polyfluoroalkyl chemicals, which could include derivatives of 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene, has been a focus of recent studies. These studies aim to understand the degradation pathways of such compounds and their potential to form perfluoroalkyl acids (PFAAs), which are persistent environmental pollutants. Insights from these studies could lead to better management and treatment strategies for the environmental impact of polyfluoroalkyl substances (Liu & Mejia Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt].
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Without specific studies, it’s challenging to accurately summarize the biochemical pathways affected by this compound
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism, depending on the specific targets of the compound.
properties
IUPAC Name |
2-fluoro-1-methyl-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVCBHLXYHXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573664 | |
| Record name | 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-methyl-3-(methylsulfanyl)benzene | |
CAS RN |
252555-44-5 | |
| Record name | 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




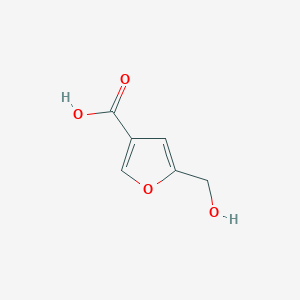
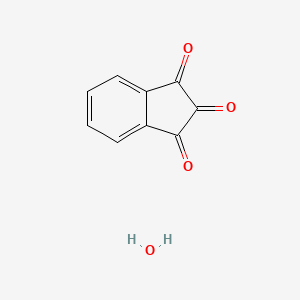
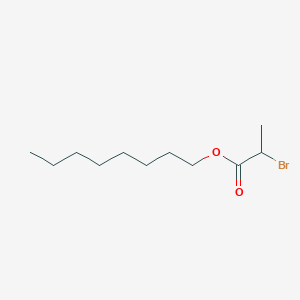
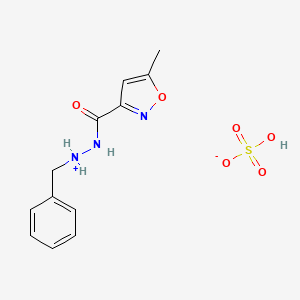

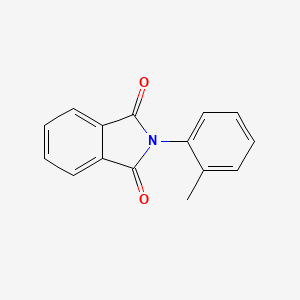
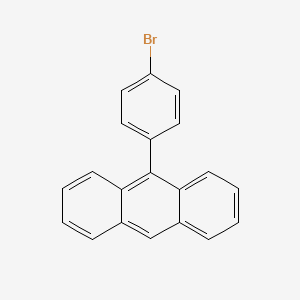

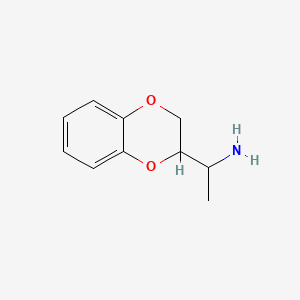

![Ethyl 2-[hydroxy(phenyl)methyl]butanoate](/img/structure/B3050273.png)

